1-Bromo-2,2-dimethoxypropane

Description

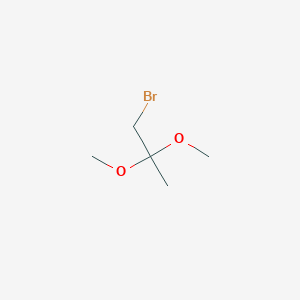

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTITUFGCGGICE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155036 | |

| Record name | 1-Bromo-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-38-5 | |

| Record name | 1-Bromo-2,2-dimethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,2-dimethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,2-dimethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Bromo-2,2-dimethoxypropane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323582F8T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Bromo 2,2 Dimethoxypropane and Its Derivatives

Established Synthetic Pathways to 1-Bromo-2,2-dimethoxypropane

Traditional synthesis of this compound is typically achieved through a two-step process that involves the bromination of a ketone followed by the protection of the carbonyl group as an acetal (B89532).

A common and high-yield classical approach involves the ketalization of bromoacetone (B165879). This precursor is reacted with trimethyl orthoformate in methanol (B129727), a reaction catalyzed by an acid such as sulfuric acid.

Another well-documented method involves two distinct stages:

Bromination Reaction : Acetone is dissolved in a solvent like dichloromethane and heated. Bromine is then added, and the reaction is maintained at an elevated temperature (e.g., 65-75 °C) for several hours to produce 1-bromoacetone. google.com

Protection Reaction : The resulting 1-bromoacetone is dissolved in methanol. Trimethyl orthoformate and a catalytic amount of concentrated hydrochloric acid are added to facilitate the formation of the dimethoxy acetal, yielding this compound. google.com

The conditions for these reactions are critical for optimizing the yield and purity of the final product.

Table 1: Classical Synthesis Reaction Parameters

| Step | Reactants | Catalyst | Solvent | Temperature | Reaction Time | Product |

|---|---|---|---|---|---|---|

| Bromination | Acetone, Bromine | None | Dichloromethane | 65-75 °C | 11-13 hours | 1-Bromoacetone |

This data is compiled from a patented synthetic method. google.com

The selection of starting materials is fundamental to the successful synthesis of this compound and its precursors.

Acetone : As the initial substrate, acetone provides the three-carbon backbone of the target molecule. google.comatamanchemicals.com It first undergoes electrophilic substitution to yield 1-bromoacetone.

Bromine : Molecular bromine is the classical reagent for the bromination of the alpha-carbon of acetone. google.com The reaction proceeds via an enol or enolate intermediate.

Acid Catalysts (e.g., HCl, H₂SO₄) : An acid catalyst is essential for the acetalization reaction. patsnap.commdpi.com It protonates the carbonyl oxygen of 1-bromoacetone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Trimethyl Orthoformate : This reagent is often used in conjunction with methanol to drive the acetal formation equilibrium toward the product. It acts as a dehydrating agent by reacting with the water formed during the reaction to produce methanol and methyl formate, thus preventing the reverse hydrolysis of the acetal. google.comgoogle.com

Emerging and Green Synthetic Protocols for Brominated Acetals

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing brominated acetals. These emerging protocols often employ advanced catalytic systems and sustainable chemical practices.

Modern catalytic strategies aim to replace corrosive and hazardous acid catalysts like sulfuric acid with more benign alternatives. While not always specific to this compound, these methods are applicable to the synthesis of brominated acetals.

Solid Acid Catalysts : Heterogeneous solid acid catalysts, such as sulfonic acid resins or mixed oxides like TiO₂–SiO₂, offer advantages in terms of ease of separation, reusability, and reduced corrosion. mdpi.comgoogle.com For example, TiO₂–SiO₂ catalysts can generate Brønsted acid sites upon adsorbing water molecules, which are effective in catalyzing glycerol acetalization and could be applied to similar reactions. mdpi.com

Ionic Liquids : Acidic ionic liquids have been shown to be effective catalysts for acetalization, yielding products in high yields (up to 99% in some cases). mdpi.com Their low vapor pressure and thermal stability make them a greener alternative to volatile organic solvents and traditional acids.

Metal-Free Protocols : The development of metal-free catalytic systems is a significant area of green chemistry, avoiding the costs and potential toxicity associated with metal catalysts. ijsdr.org

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions. ethz.chprinceton.edu This approach utilizes a photoactive catalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes with organic substrates. ethz.chsigmaaldrich.com

In the context of brominated acetals, photoredox catalysis offers novel pathways. One dual catalytic strategy combines a photoredox catalyst with a nickel catalyst for cross-coupling reactions. nih.gov In this system, a photocatalyst like an iridium(III) complex absorbs light and becomes a strong oxidant. ethz.chnih.gov This excited catalyst can oxidize a bromide ion (present from the nickel precatalyst or an additive) to a bromine radical. nih.gov This highly reactive bromine radical can then mediate a selective hydrogen atom transfer (HAT) from the C-H bond of an acetal, generating a radical intermediate that can participate in further bond-forming reactions. nih.gov

This strategy highlights a modern approach where acetals act as radical sources, which could be adapted for the synthesis or functionalization of bromoacetal structures. nih.govacs.org The ability to generate bromine radicals under mild, light-driven conditions avoids the use of harsh brominating agents.

Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety. researchgate.netmdpi.com

Key sustainable strategies applicable to this compound synthesis include:

In Situ Generation of Reagents : To avoid the handling and storage of hazardous molecular bromine, protocols have been developed for its in situ generation. nih.govnih.gov For example, reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) in a continuous flow microreactor can safely produce bromine that is immediately consumed in the subsequent bromination step. nih.govnih.gov This approach significantly reduces the risks associated with using bulk bromine. nih.gov

Use of Greener Solvents : Replacing hazardous solvents like dichloromethane with more environmentally benign options is a core principle of green chemistry. ijsdr.org Research into acetal synthesis has explored the use of solvents like DMSO, DMF, or even water. ijsdr.org

Solvent-Free and Microwave-Assisted Reactions : Conducting reactions without a solvent or using microwave irradiation can dramatically reduce reaction times, energy consumption, and waste generation. ijsdr.orgmdpi.com Microwave-assisted synthesis of acetals has been shown to produce high yields in a solvent-free environment. ijsdr.org

Table 2: Comparison of Synthetic Approaches

| Approach | Key Features | Advantages |

|---|---|---|

| Classical Synthesis | Two-step (bromination, acetalization); uses strong acids and molecular bromine. | Well-established, high-yield. google.com |

| Modern Catalysis | Employs solid acid catalysts or ionic liquids. | Catalyst reusability, reduced corrosion, easier workup. mdpi.com |

| Photoredox Catalysis | Uses visible light and a photocatalyst to generate radical intermediates. | Mild reaction conditions, novel reactivity pathways. ethz.chnih.gov |

| Sustainable/Green | In situ reagent generation (e.g., Br₂), use of flow reactors, microwave assistance. | Enhanced safety, reduced waste, improved energy efficiency. ijsdr.orgnih.gov |

Preparation of Structurally Related Brominated Dimethoxypropane Analogs

The synthesis of brominated dimethoxypropane analogs is a significant area of research due to their utility as intermediates in various organic transformations, including the formation of four-membered rings and the cyclization of polypeptides patsnap.com. A key analog that has been the subject of extensive synthetic investigation is 1,3-dibromo-2,2-dimethoxypropane. Methodologies for its preparation, as well as for other related structures, have been developed, focusing on efficiency, safety, and yield.

One prominent method for the synthesis of 1,3-dibromo-2,2-dimethoxypropane involves the direct reaction of acetone with bromine in the presence of methanol patsnap.comgoogle.com. This approach is advantageous as it avoids the use of the highly irritating intermediate 1,3-dibromoacetone patsnap.com. The reaction is typically carried out by slowly adding bromine to a solution of acetone in methanol at a controlled temperature, generally not exceeding 20-25°C patsnap.comgoogle.com. After the addition is complete, the reaction mixture is stirred for an extended period, often 24 to 40 hours, during which the product precipitates as a white solid patsnap.com. The solid is then isolated by filtration, washed with cold methanol, and dried to yield 1,3-dibromo-2,2-dimethoxypropane with high purity patsnap.comchemicalbook.com.

Recent advancements in the synthesis of 1,3-dibromo-2,2-dimethoxypropane have focused on improving reaction conditions and yields. One such improvement involves the use of continuous flow technology. This method aims to address the challenges of low yield and the formation of polysubstituted byproducts often encountered in batch reactions google.com. By reacting a mixed solution of acetone and methanol with bromine in a continuous flow system, better control over reaction parameters such as temperature and stoichiometry can be achieved, leading to a more efficient and safer process google.com.

Another approach to synthesizing brominated dimethoxypropane analogs starts with the bromination of acetone to form 1-bromoacetone, which is then protected to yield the final product. For instance, this compound can be synthesized by first reacting acetone with bromine in dichloromethane to produce 1-bromoacetone. This intermediate is then dissolved in methanol and treated with trimethyl orthoformate and concentrated hydrochloric acid to afford the desired this compound google.com. This two-step process offers an alternative route that avoids the use of certain hazardous reagents and can be amenable to large-scale production google.com.

The following table summarizes various synthetic methodologies for the preparation of 1,3-dibromo-2,2-dimethoxypropane, highlighting the different reaction conditions and reported yields.

| Starting Materials | Reagents | Solvent | Reaction Conditions | Product | Yield | Purity |

| Acetone, Methanol | Bromine | Methanol | Slow addition of bromine, temperature not exceeding 20°C, stirring for ~24 hours at room temperature. | 1,3-Dibromo-2,2-dimethoxypropane | 66.68% (molar) | 99% |

| Acetone, Methanol | Bromine | Methanol | Slow addition of bromine, temperature not exceeding 25°C, stirring for 40 hours. | 1,3-Dibromo-2,2-dimethoxypropane | Not specified | 99.2% |

| Acetone, Methanol | Bromine | Methanol | Continuous flow reaction, temperature at 40-50°C, reaction time of 5-15 minutes. | 1,3-Dibromo-2,2-dimethoxypropane | Not specified | Not specified |

| Compound 29.1 (Acetone) | Bromine | Methanol | Slow addition of bromine at 0°C, followed by heating and stirring for 15 hours. | Compound 29.2 (1,3-Dibromo-2,2-dimethoxypropane) | 60% | Not specified |

Mechanistic Investigations of 1 Bromo 2,2 Dimethoxypropane Reactivity

Nucleophilic Substitution Reactions of 1-Bromo-2,2-dimethoxypropane

Nucleophilic substitution reactions of this compound are characterized by a complex interplay of electronic effects, steric hindrance, and the potential for neighboring group participation. The viability of both unimolecular (SN1) and bimolecular (SN2) pathways is critically examined in the following sections.

SN1 Reaction Pathways and Carbocation Stability Considerations

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the substrate to form a carbocation and a leaving group.

For this compound, the initial formation of a primary carbocation would be highly unfavorable. Primary carbocations are inherently unstable due to the lack of alkyl groups to stabilize the positive charge through inductive effects and hyperconjugation. However, the presence of two methoxy (B1213986) groups at the C2 position introduces the possibility of neighboring group participation, also known as anchimeric assistance. The lone pairs on the oxygen atoms of the methoxy groups can stabilize the developing positive charge at the C1 carbon through resonance, forming a more stable, bridged oxonium ion intermediate. This anchimeric assistance can significantly accelerate the rate of ionization compared to a simple primary alkyl halide.

The stability of the potential carbocationic intermediates is a crucial factor in determining the feasibility of an SN1 pathway. The table below outlines the key factors influencing the stability of carbocations relevant to the reactivity of this compound.

| Carbocation Type | Stabilizing Factors | Destabilizing Factors | Plausibility in this compound Reactions |

| Primary Carbocation | Minimal hyperconjugation | High charge localization | Highly Unlikely to form as a discrete intermediate |

| Oxonium Ion Intermediate | Resonance stabilization from oxygen lone pairs | Ring strain in a small, bridged structure | Plausible due to anchimeric assistance from methoxy groups |

| Rearranged Carbocation | Increased substitution (if rearrangement occurs) | Energy barrier for the rearrangement step | Possible, but anchimeric assistance may be kinetically preferred |

SN2 Reaction Pathways and Steric Hindrance Effects

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism is highly sensitive to steric hindrance.

In the case of this compound, the carbon atom bearing the bromine is a primary carbon, which would typically favor an SN2 reaction. However, the presence of a bulky tert-butyl-like group at the adjacent C2 position creates significant steric hindrance. This steric bulk effectively shields the backside of the electrophilic carbon, impeding the approach of the nucleophile. This phenomenon is characteristic of neopentyl-type substrates, which are notoriously unreactive in SN2 reactions.

The following table summarizes the steric factors that hinder the SN2 pathway for this compound.

| Feature | Description | Impact on SN2 Reactivity |

| Substrate Structure | Neopentyl-like framework | High steric hindrance around the reaction center |

| Attacking Nucleophile | Requires a clear backside attack trajectory | Approach is sterically blocked by the C2 substituents |

| Transition State | A crowded, high-energy pentacoordinate state | Destabilized due to severe steric strain |

Due to these significant steric impediments, the SN2 pathway is considered to be highly disfavored for this compound.

Elimination Reactions of this compound

Elimination reactions provide an alternative pathway for the reactivity of this compound, leading to the formation of an alkene. Both unimolecular (E1) and bimolecular (E2) mechanisms are possible, with the operative pathway being highly dependent on the reaction conditions.

E1 Reaction Mechanisms and Carbocation Intermediates

The E1 (Elimination Unimolecular) reaction proceeds through the same carbocation intermediate as the SN1 reaction. Following the rate-determining formation of the carbocation, a weak base (often the solvent) removes a proton from an adjacent carbon, leading to the formation of a double bond.

The viability of the E1 pathway for this compound is directly linked to the stability of the carbocation intermediate. As discussed in the context of the SN1 reaction, the formation of a primary carbocation is energetically costly. However, the potential for anchimeric assistance from the neighboring methoxy groups to form a more stable, bridged intermediate could facilitate the initial ionization step. Once this intermediate is formed, deprotonation from the methyl group at C2 would lead to the formation of 2,2-dimethoxy-1-propene.

The E1 reaction is typically favored under conditions that promote carbocation formation, such as the use of a polar protic solvent and a non-basic, weakly nucleophilic medium.

E2 Reaction Mechanisms and Stereoelectronic Requirements

The E2 (Elimination Bimolecular) reaction is a concerted, one-step process in which a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously, forming a double bond. This mechanism has specific stereoelectronic requirements.

For an E2 reaction to occur, the proton being removed and the leaving group must be in an anti-periplanar arrangement. This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond. In the case of this compound, rotation around the C1-C2 bond can position one of the methyl protons anti-periplanar to the bromine atom.

The E2 pathway is strongly favored by the use of a strong, non-nucleophilic base. Bulky bases, such as potassium tert-butoxide, are particularly effective at promoting E2 reactions over SN2 reactions, as their size makes it difficult for them to act as nucleophiles at a sterically hindered carbon center, but they can readily abstract a less hindered proton from the methyl group. Given the steric hindrance of this compound, an E2 mechanism is a highly plausible pathway, especially under basic conditions.

The following table compares the key features of the E1 and E2 mechanisms for this compound.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Intermediate | Carbocation | None (concerted) |

| Base Requirement | Weak base | Strong base |

| Stereochemistry | No specific requirement for H and leaving group alignment | Requires anti-periplanar arrangement of H and leaving group |

| Favored by | Polar protic solvents, weak bases | Strong, bulky bases |

Formation of Unsaturated Acetal (B89532) Products via Dehydrobromination

Dehydrobromination is a type of elimination reaction that involves the removal of a hydrogen and a bromine atom from adjacent carbons to form an alkene. This reaction is typically facilitated by a strong base. nih.gov In the context of α-halo acetals, dehydrobromination can lead to the formation of ketene acetals, a class of unsaturated acetals.

The generally accepted mechanism for this transformation, especially when using a strong, non-nucleophilic base, is the bimolecular elimination (E2) pathway. nih.govopenstax.org The E2 mechanism is a concerted, single-step process where the base abstracts a proton (H+) from a carbon atom beta (β) to the carbon bearing the bromine. Simultaneously, the electrons from the cleaved C-H bond shift to form a new pi bond (C=C), and the bromide ion (Br-) is ejected as the leaving group. openstax.org

For an α-bromo acetal to undergo this reaction and form an unsaturated acetal, the presence of a hydrogen atom on the β-carbon (the carbon bearing the alkoxy groups) is a structural prerequisite. Strong, sterically hindered bases such as potassium tert-butoxide are often employed to favor elimination over competing nucleophilic substitution reactions.

The table below illustrates this principle with examples of α-bromo acetals that possess the necessary β-hydrogen and can, therefore, undergo dehydrobromination to yield the corresponding unsaturated ketene acetal. The reaction involving this compound, which lacks a β-hydrogen, presents a mechanistic challenge for this specific pathway.

| Reactant (α-Bromo Acetal) | Base/Solvent | Product (Unsaturated Acetal) | Notes |

|---|---|---|---|

| Bromoacetaldehyde diethyl acetal (1-Bromo-2,2-diethoxyethane) | Potassium tert-butoxide / tert-Butanol | Ketene diethyl acetal (1,1-Diethoxyethene) | Reactant possesses a β-hydrogen, allowing for standard E2 elimination. |

| 2-Bromo-1,1-dimethoxypropane | Potassium tert-butoxide / tert-Butanol | 1,1-Dimethoxypropene | Reactant has β-hydrogens on the methyl group, enabling elimination. |

Transformations Involving the Geminal Dimethoxy Group

Acetal Hydrolysis under Acidic Conditions and Carbonyl Regeneration

The geminal dimethoxy group of this compound functions as an acetal, which is a common protecting group for ketones and aldehydes. nih.gov Acetals are characterized by their stability in neutral and basic environments but are susceptible to hydrolysis under acidic conditions. nih.gov This reactivity allows for the selective deprotection and regeneration of the original carbonyl compound.

The acid-catalyzed hydrolysis of this compound regenerates the parent α-halo ketone, bromoacetone (B165879), along with two equivalents of methanol (B129727). stackexchange.com The reaction is an equilibrium process, and the presence of a large excess of water is used to drive the reaction toward the hydrolysis products.

The mechanism involves several steps:

Protonation: One of the methoxy oxygen atoms is protonated by the acid catalyst, which converts the methoxy group into a good leaving group (methanol).

Leaving Group Departure: The protonated acetal eliminates a molecule of methanol to form a resonance-stabilized oxonium ion intermediate.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.

Deprotonation: A proton is lost from the newly added water molecule, forming a hemiacetal intermediate.

Repeat of Sequence: The second methoxy group is subsequently protonated and eliminated as methanol, followed by attack by water and deprotonation to yield the final ketone product, bromoacetone, and regenerate the acid catalyst.

| Reactant | Reaction Conditions | Products |

|---|---|---|

| This compound | Aqueous Acid (e.g., HCl, H₂SO₄, p-TsOH) | Bromoacetone, Methanol |

| Generic Acetal (R₂C(OR')₂) | H₃O⁺, excess H₂O | Ketone/Aldehyde (R₂C=O), Alcohol (2 R'OH) |

Transacetalization Reactions of this compound

Transacetalization is a chemical reaction where an existing acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal and release the original alcohol. This process is an equilibrium-driven exchange of the alkoxy groups of the acetal. For this compound, this provides a pathway to modify the acetal structure, often by reacting it with a diol to form a more stable cyclic acetal. stackexchange.com

When this compound is treated with a diol, such as ethylene glycol or 1,3-propanediol, and a catalytic amount of acid (e.g., p-toluenesulfonic acid), a transacetalization reaction occurs. The reaction produces a new cyclic acetal—a 1,3-dioxolane or 1,3-dioxane derivative, respectively—and releases two molecules of methanol. The formation of a five- or six-membered cyclic acetal is often thermodynamically favored over the acyclic dimethyl acetal, and the removal of the methanol byproduct by distillation can be used to drive the equilibrium to completion.

This reaction is valuable for introducing different protecting groups onto the bromoacetone carbonyl equivalent, which may offer different stability or reactivity properties for multi-step syntheses.

| Reactant | Reagent (Diol) | Catalyst | Product (Cyclic Acetal) |

|---|---|---|---|

| This compound | Ethylene glycol | p-Toluenesulfonic acid | 2-(Bromomethyl)-2-methyl-1,3-dioxolane |

| This compound | 1,3-Propanediol | p-Toluenesulfonic acid | 2-(Bromomethyl)-2-methyl-1,3-dioxane |

| This compound | Neopentyl glycol (2,2-Dimethyl-1,3-propanediol) | p-Toluenesulfonic acid | 2-(Bromomethyl)-5,5-dimethyl-2-methyl-1,3-dioxane |

Retention of Acetal Integrity in Bromine-Mediated Reactions

A key feature of the acetal functional group is its stability under neutral and basic conditions. openstax.orglibretexts.org This chemical inertness allows the geminal dimethoxy group in this compound to serve effectively as a protecting group for the ketone functionality while chemical transformations are carried out at the brominated carbon.

The carbon-bromine bond in this compound is susceptible to nucleophilic attack. Because the acetal moiety is unreactive towards nucleophiles and bases, reactions such as nucleophilic substitution can be performed selectively at the primary carbon bearing the bromine atom without disturbing the protected ketone.

This allows this compound to act as a versatile synthetic intermediate. For example, it can undergo SN2 reactions with a variety of nucleophiles. The primary nature of the alkyl bromide favors the SN2 mechanism, although the steric bulk of the adjacent quaternary carbon may influence the reaction rate compared to less hindered substrates. youtube.com The integrity of the acetal is maintained throughout these transformations, and it can be removed in a subsequent step via acid hydrolysis if the parent ketone is desired.

| Reactant | Nucleophile (Reagent) | Reaction Type | Product |

|---|---|---|---|

| This compound | Sodium azide (NaN₃) | SN2 | 1-Azido-2,2-dimethoxypropane |

| This compound | Sodium iodide (NaI) in acetone | SN2 (Finkelstein Reaction) | 1-Iodo-2,2-dimethoxypropane |

| This compound | Sodium cyanide (NaCN) | SN2 | 3,3-Dimethoxybutanenitrile |

| This compound | Ammonia (NH₃) | SN2 | 1-Amino-2,2-dimethoxypropane |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

NMR spectroscopy stands as a cornerstone for the detailed structural analysis of 1-Bromo-2,2-dimethoxypropane and its derivatives, offering insights into the electronic environment of individual protons and carbons.

¹H NMR Spectroscopic Signatures of this compound and its Derivatives

The proton NMR (¹H NMR) spectrum of this compound provides distinct signals that are characteristic of its structure. A patent for a novel synthesis method of this compound reports the following ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) at 400 MHz: a singlet at δ 3.48 ppm corresponding to the two protons of the bromomethyl group (CH₂Br), a singlet at δ 3.19 ppm for the six protons of the two equivalent methoxy (B1213986) groups (OCH₃), and a singlet at δ 1.45 ppm for the three protons of the methyl group (CH₃). google.com The integration of these peaks (2H, 6H, 3H) confirms the number of protons in each unique chemical environment.

The chemical shifts are influenced by the electronegativity of the neighboring atoms. For instance, the protons on the carbon adjacent to the bromine atom are deshielded and appear at a lower field. The analysis of proton NMR spectra is also crucial for distinguishing between isomers. For example, the ¹H NMR spectra of the four isomers of C₄H₉Br (1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane) all exhibit different integrated proton ratios and splitting patterns, allowing for their unambiguous identification. docbrown.info

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. For 1-bromo-2-methylpropane, an analogous compound, the ¹³C NMR spectrum shows three distinct signals, corresponding to the three different carbon environments in the molecule. docbrown.info The chemical shifts in ¹³C NMR are also influenced by the proximity of electronegative atoms like bromine. docbrown.info In more complex derivatives, such as those synthesized for advanced materials, ¹³C NMR, often in conjunction with techniques like Attached Proton Test (APT), helps in assigning signals to specific carbon atoms within the molecular framework, including those in substituent groups. sciengine.com

2D NMR Techniques for Connectivity Assignment

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in more complex molecules related to this compound. While specific 2D NMR data for the parent compound is not detailed in the provided results, the application of these techniques is mentioned in the broader context of structural elucidation of heterocyclic and other complex organic compounds. ipb.ptacs.org For instance, COSY spectra can reveal proton-proton couplings, helping to trace the connectivity of the carbon backbone, while HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are invaluable for confirming the regiochemistry and stereochemistry of reaction products derived from this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, mass spectrometry can confirm its molecular formula, C₅H₁₁BrO₂. guidechem.com The presence of bromine is often indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

While a detailed mass spectrum was not provided in the search results, it is noted that for some similar compounds, the molecular ion peak may be absent or weak due to rapid fragmentation. The fragmentation pattern can, however, provide crucial structural clues. For instance, the loss of a methoxy group (·OCH₃) or a bromine atom (·Br) would result in significant fragment ions. The analysis of these fragments helps in piecing together the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a full spectrum is not detailed, key absorptions would include C-H stretching vibrations from the methyl and methylene (B1212753) groups, and strong C-O stretching vibrations associated with the dimethoxy acetal (B89532) group. chemicalbook.com For a related compound, 1-bromo-2-methylpropane, C-H stretching and bending vibrations are observed, along with skeletal vibrations. docbrown.info A crucial absorption for this compound would be the C-Br stretching vibration, which typically appears in the lower frequency region of the IR spectrum. docbrown.info

Raman spectroscopy provides complementary information. For instance, while C-Br stretching can be observed in both IR and Raman, the intensities of the peaks may differ, providing a more complete picture of the vibrational modes. chemicalbook.com The analysis of both IR and Raman spectra is essential for a comprehensive characterization of the functional groups within the molecule. ijfans.org

Interactive Data Table: Spectroscopic Data for this compound

| Spectroscopic Technique | Signal/Feature | Assignment | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.48 ppm (s, 2H) | CH₂Br | google.com |

| δ 3.19 ppm (s, 6H) | 2 x OCH₃ | google.com | |

| δ 1.45 ppm (s, 3H) | CH₃ | google.com | |

| Molecular Formula | C₅H₁₁BrO₂ | guidechem.com | |

| IR Spectroscopy | C-O stretch | Acetal group | chemicalbook.com |

| C-Br stretch | Bromoalkane | docbrown.info | |

| Raman Spectroscopy | C-Br stretch | Bromoalkane | chemicalbook.com |

Computational Chemistry and Theoretical Modeling of 1 Bromo 2,2 Dimethoxypropane Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying molecules of moderate size like 1-bromo-2,2-dimethoxypropane. rsc.orgrsc.org DFT methods are employed to calculate the electronic structure, which in turn can be used to predict a molecule's reactivity and other important chemical properties. acs.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. researchgate.netyoutube.com The HOMO represents the orbital from which an electron is most likely to be donated, indicating nucleophilic character. Conversely, the LUMO is the orbital most likely to accept an electron, signifying electrophilic character. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the bromine atom and the oxygen atoms of the methoxy (B1213986) groups significantly influence the nature of the frontier orbitals. The lone pairs on the oxygen atoms contribute to high-energy occupied molecular orbitals, while the antibonding orbital of the carbon-bromine bond (σ*C-Br) is a major contributor to the LUMO. This makes the carbon atom attached to the bromine an electrophilic center, susceptible to attack by nucleophiles.

Computational studies using DFT can precisely calculate the energies of the HOMO and LUMO, as well as visualize their spatial distribution. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For instance, a nucleophile would be expected to attack the carbon atom bonded to the bromine, leading to a substitution reaction where the bromide ion acts as the leaving group. ontosight.ai

Table 1: Illustrative Frontier Orbital Data for Halogenated Propanes *

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Bromopropane | -10.8 | 1.2 | 12.0 |

| This compound | -10.2 | 0.8 | 11.0 |

| 2-Bromopropane | -10.7 | 1.1 | 11.8 |

Note: These are representative values and can vary depending on the level of theory and basis set used in the DFT calculations.

DFT calculations are invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation energy barriers. vaia.com This information is crucial for understanding reaction kinetics and predicting the feasibility of different reaction pathways.

In the context of this compound, DFT can be used to model nucleophilic substitution reactions (both SN1 and SN2 pathways) and elimination reactions. For an SN2 reaction, the calculations would model the backside attack of a nucleophile on the carbon-bromine bond, passing through a pentacoordinate transition state. quora.com The steric hindrance caused by the two methoxy groups at the adjacent carbon can be quantified by the calculated activation energy. quora.compearson.com

For an SN1-type mechanism, DFT can be used to calculate the energy required to form the initial carbocation intermediate. Although a primary carbocation is generally unstable, the influence of the adjacent methoxy groups on its stability can be computationally assessed. vaia.com Similarly, the transition states for E1 and E2 elimination pathways can be located, and their corresponding activation energies can be determined to predict the likelihood of these reactions occurring.

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its reactivity. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Computational methods can be used to perform a systematic conformational analysis to identify the most stable conformers and the energy barriers between them. uni-tuebingen.deresearchgate.net

Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are also important in this molecule. The anomeric effect, a type of stereoelectronic effect, may play a role in the conformational preferences of the dimethoxy group. rsc.org This effect involves the donation of electron density from an oxygen lone pair into an adjacent antibonding orbital. DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions and their impact on the stability of different conformers. rsc.orgresearchgate.net These conformational preferences can, in turn, influence the accessibility of the electrophilic carbon for nucleophilic attack.

Integration of Machine Learning in Predictive Reactivity Studies

The field of computational chemistry is increasingly integrating machine learning (ML) to accelerate and enhance predictive capabilities. cmu.eduarxiv.org ML models can be trained on large datasets of calculated or experimental reaction data to predict the outcome of new reactions, including those involving compounds like this compound. neurips.ccrsc.org

For instance, an ML model could be trained to predict the nucleophilicity or electrophilicity of a range of molecules based on their structural features. researchgate.net Such a model could then be used to quickly screen potential nucleophiles for their reactivity with this compound. Similarly, ML models are being developed to predict reaction yields and to identify optimal reaction conditions, which could be applied to synthetic transformations involving this compound. cmu.edu This integration of ML with traditional computational methods holds the promise of significantly speeding up the discovery and optimization of chemical reactions. rsc.org

Synthetic Applications of 1 Bromo 2,2 Dimethoxypropane As a Building Block

Role as an Electrophilic Synthon in Carbon-Carbon Bond Formation

As an electrophilic synthon, 1-bromo-2,2-dimethoxypropane provides a 2,2-dimethoxypropyl group, which is a protected form of an acetone unit. The presence of the bromine atom allows for the formation of new carbon-carbon bonds through various mechanisms.

Alkylation Reactions Utilizing the Bromine Atom

The primary alkyl bromide functionality in this compound makes it an excellent substrate for SN2 reactions with a wide range of nucleophiles. This allows for the straightforward introduction of the acetonyl synthon.

Detailed Research Findings:

Organometallic reagents, such as Grignard and organolithium reagents, are effective nucleophiles for coupling with alkyl bromides. Copper-catalyzed alkylation reactions of Grignard and organolithium compounds with primary alkyl bromides proceed efficiently to form new carbon-carbon bonds organic-chemistry.org. While specific examples utilizing this compound are not extensively documented in the provided literature, the general reactivity pattern suggests its suitability in such transformations. For instance, the reaction with a Grignard reagent (R-MgBr) or an organolithium reagent (R-Li) would yield the corresponding alkylated product, effectively elongating the carbon chain with a protected ketone moiety.

The general scheme for such an alkylation can be represented as follows:

R-M + Br-CH₂-C(OCH₃)₂-CH₃ → R-CH₂-C(OCH₃)₂-CH₃ + M-Br (where M = MgBr or Li)

This reaction introduces a versatile handle into the molecule, as the dimethyl acetal (B89532) can be subsequently hydrolyzed to reveal the ketone functionality.

| Nucleophile (R-M) | Product | Potential Application |

| Phenylmagnesium bromide | 3,3-Dimethoxy-1-phenylbutane | Synthesis of substituted aromatic ketones |

| n-Butyllithium | 3,3-Dimethoxyoctane | Elongation of aliphatic chains |

| Vinylmagnesium bromide | 5,5-Dimethoxy-1-hexene | Introduction of an olefinic ketone precursor |

Cross-Coupling Reactions (e.g., Ni/Photoredox Catalysis)

Modern synthetic methods, such as nickel-catalyzed and dual nickel/photoredox-catalyzed cross-coupling reactions, have expanded the toolkit for forming carbon-carbon bonds with alkyl halides. These methods often offer milder conditions and greater functional group tolerance compared to traditional organometallic reactions.

Detailed Research Findings:

Nickel-catalyzed cross-coupling reactions have been developed for the reaction of alkyl halides with various partners, including arylboronic acids. nih.govorganic-chemistry.orgrsc.org Dual photoredox/nickel catalysis, in particular, has emerged as a powerful strategy for coupling alkyl bromides with sp²-hybridized partners. nih.gov In this catalytic cycle, a photocatalyst absorbs light and engages in single-electron transfer (SET) with the alkyl bromide, leading to the formation of an alkyl radical. This radical is then captured by a low-valent nickel complex, which subsequently undergoes reductive elimination with an aryl partner (e.g., from an arylboronic acid) to form the C-C bond and regenerate the nickel catalyst.

A plausible mechanism for the Ni/photoredox-catalyzed cross-coupling of this compound with an arylboronic acid is as follows:

A Ni(0) complex undergoes oxidative addition with the arylboronic acid.

Concurrently, a photoredox catalyst generates an alkyl radical from this compound.

The resulting Ni(II) species captures the alkyl radical to form a Ni(III) intermediate.

Reductive elimination from the Ni(III) complex yields the desired cross-coupled product and a Ni(I) species, which is then reduced to regenerate the Ni(0) catalyst.

| Coupling Partner | Catalyst System | Product |

| Phenylboronic acid | NiCl₂·6H₂O / Ligand | 3,3-Dimethoxy-1-phenylbutane |

| 4-Methoxyphenylboronic acid | Ni(cod)₂ / PPh₂ | 1-(4-Methoxyphenyl)-3,3-dimethoxybutane |

| Thiophene-2-boronic acid | Ir(ppy)₂(dtbbpy)PF₆ / NiBr₂·glyme | 2-(3,3-Dimethoxybutyl)thiophene |

Utility as a Carbonyl Protecting Group Precursor

The dimethyl acetal group in this compound serves as a stable protecting group for a ketone. By using this reagent in alkylation or cross-coupling reactions, a latent carbonyl functionality is introduced into a molecule. This acetal is robust under basic and nucleophilic conditions, allowing for chemical modifications on other parts of the molecule before the ketone is unmasked.

Protection of Aldehydes and Ketones as Dimethyl Acetals

While this compound is not used to protect existing aldehydes and ketones directly, it serves as a building block that carries a pre-protected carbonyl group. The reaction of this compound with a nucleophile results in a product where the ketone functionality is masked as a dimethyl acetal. This strategy is synthetically useful for preparing complex molecules that would otherwise be incompatible with a free ketone group during synthesis.

Dimethyl acetals are generally stable to bases, nucleophiles, and many oxidizing and reducing agents. Current time information in Mid Ulster, GB. This stability makes the 2,2-dimethoxypropyl group a reliable protecting group for the acetone unit it represents.

Selective Deprotection Strategies

The deprotection of the dimethyl acetal to reveal the parent ketone is typically achieved under acidic conditions. The hydrolysis of the acetal is an equilibrium process, and the reaction is driven to completion by the presence of water.

Detailed Research Findings:

A variety of methods are available for the cleavage of dimethyl acetals, offering a range of mildness and selectivity. Current time information in Mid Ulster, GB.

Aqueous Acid: Treatment with dilute aqueous acids, such as hydrochloric acid or sulfuric acid, is a common and effective method for acetal hydrolysis.

Lewis Acids: Lewis acids like erbium(III) triflate (Er(OTf)₃) can catalyze the cleavage of acetals under gentle conditions, often in wet organic solvents. Current time information in Mid Ulster, GB.

Iodine: A catalytic amount of iodine in a wet solvent can also facilitate the deprotection of acetals under neutral conditions. Current time information in Mid Ulster, GB.

The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule. The availability of mild and selective deprotection protocols enhances the utility of this compound as a protected carbonyl synthon.

| Deprotection Reagent | Conditions | Product from Alkylated Acetal |

| Aqueous HCl | Room Temperature | Corresponding Ketone |

| Er(OTf)₃ | Wet Nitromethane | Corresponding Ketone |

| Iodine (catalytic) | Acetone/Water | Corresponding Ketone |

Precursor in the Synthesis of α,β-Unsaturated Aldehydes and Other Functionalized Compounds

This compound can be used as a starting material for the synthesis of more complex molecules, including α,β-unsaturated aldehydes. This transformation typically involves a sequence of reactions that modify the carbon skeleton and then unmask the carbonyl group.

Detailed Research Findings:

A synthetic route to α,β-unsaturated aldehydes can be achieved from α-bromoacetals. researchgate.net This protocol involves a nucleophilic substitution of the bromine atom, followed by an elimination reaction and subsequent hydrolysis of the acetal.

A viable pathway from this compound to an α,β-unsaturated aldehyde involves the following steps:

Nucleophilic Substitution: The bromine atom is displaced by a selenium-based nucleophile, such as benzeneselenolate (PhSe⁻). This reaction forms an α-selenoacetal.

Oxidative Elimination: The resulting selenide is oxidized, typically with hydrogen peroxide, to a selenoxide. This intermediate undergoes a syn-elimination reaction to form an α,β-unsaturated acetal.

Hydrolysis: The α,β-unsaturated acetal is then hydrolyzed under acidic conditions to yield the final α,β-unsaturated aldehyde. researchgate.net

This sequence effectively converts the C-Br bond into a C=C double bond, leading to the formation of a conjugated system upon deprotection. This methodology provides access to α-substituted α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis. mdpi.com

| Reaction Step | Reagents | Intermediate/Product |

| 1. Phenylselenation | Diphenyl diselenide, Hydrazine, K₂CO₃ | 1-(Phenylselanyl)-2,2-dimethoxypropane |

| 2. Oxidative Elimination | Hydrogen Peroxide (H₂O₂) | 2-Methoxy-2-methoxyprop-1-ene |

| 3. Hydrolysis | Aqueous Acid | Methacrolein |

Application in the Construction of Diverse Heterocyclic Frameworks

This compound, as a protected form of bromoacetone (B165879), is a valuable synthon for the construction of a variety of heterocyclic frameworks. Its utility stems from the presence of two electrophilic centers: the carbon bearing the bromine atom and the carbonyl carbon, which is unmasked upon deprotection of the ketal. This dual reactivity allows for versatile reactions with a range of dinucleophiles to form five-, six-, and even seven-membered heterocyclic rings.

The primary strategy for employing this compound in heterocyclic synthesis involves its reaction with compounds containing two nucleophilic sites. These dinucleophiles can be nitrogen-, sulfur-, or oxygen-based, leading to a wide array of N-, S-, and O-heterocycles. The general approach often involves an initial nucleophilic substitution at the brominated carbon, followed by a cyclization step involving the ketone functionality, which is typically liberated in situ under acidic or aqueous conditions.

One of the most well-established applications of α-haloketones, and by extension this compound, is in the synthesis of thiazoles via the Hantzsch thiazole synthesis. In this reaction, the α-bromoketone (or its protected form) is condensed with a thioamide. The reaction proceeds by initial formation of a thiazoline intermediate, which then dehydrates to afford the aromatic thiazole ring. This method is highly versatile, allowing for the preparation of a wide range of substituted thiazoles, which are important scaffolds in medicinal chemistry.

Similarly, this compound can be a precursor for the synthesis of quinoxalines . The classical synthesis of quinoxalines involves the condensation of an α-dicarbonyl compound with an ortho-phenylenediamine. By utilizing this compound, the bromoacetone moiety can be introduced, which upon reaction with an o-phenylenediamine, leads to the formation of a dihydroquinoxaline intermediate that can be subsequently oxidized to the aromatic quinoxaline.

The reactivity of this compound also extends to the synthesis of other heterocyclic systems. For instance, its reaction with amidines can lead to the formation of imidazoles , while reaction with hydrazines or substituted hydrazines can yield pyrazoles . Furthermore, its role in the Gewald aminothiophene synthesis, a multicomponent reaction involving a ketone, an activated nitrile, and elemental sulfur, highlights its potential in constructing highly substituted thiophenes .

The following table summarizes some of the diverse heterocyclic frameworks that can be synthesized using this compound as a key building block, based on the known reactivity of α-haloketones.

| Heterocyclic Framework | General Reaction Type | Dinucleophile/Key Reagents |

| Thiazoles | Hantzsch Synthesis | Thioamides |

| Quinoxalines | Condensation/Cyclization | o-Phenylenediamines |

| Imidazoles | Condensation/Cyclization | Amidines |

| Pyrazoles | Condensation/Cyclization | Hydrazines |

| Thiophenes | Gewald Synthesis | Activated nitrile, Elemental Sulfur |

| Oxazoles | Condensation/Cyclization | Amides |

Role in Natural Product Synthesis and Medicinal Chemistry Intermediates

This compound serves as a crucial intermediate in the synthesis of complex molecules, including natural products and their analogues, as well as key intermediates for medicinal chemistry. Its ability to introduce a three-carbon acetone unit into a molecular framework makes it a valuable tool for synthetic chemists.

While direct applications in the total synthesis of complex natural products are not extensively documented under its specific name, its role as a bromoacetone surrogate is critical. Bromoacetone and its derivatives are common intermediates in the synthesis of various bioactive compounds. The dimethoxypropane group in this compound offers the advantage of a protected ketone, which can prevent unwanted side reactions and can be deprotected under specific conditions, allowing for controlled synthetic transformations.

A notable application in the realm of medicinal chemistry is in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory diseases. For instance, in some synthetic routes of Baricitinib , a drug used to treat rheumatoid arthritis, a related compound, 1,3-dibromoacetone, is utilized as a starting material. This highlights the importance of brominated acetone derivatives in constructing the core structures of such pharmacologically active molecules. Although not a direct use of this compound, the synthetic strategies employed are highly relevant and demonstrate the utility of this class of compounds.

The synthesis of Baricitinib involves the construction of a substituted pyrazole ring, which is then coupled with a pyrrolopyrimidine core. In one patented method, 1,3-dibromoacetone is used to construct a key intermediate. This underscores the potential of this compound to serve as a precursor for similar complex heterocyclic systems in medicinal chemistry.

Furthermore, the bromoacetone moiety is a common structural feature in the retrosynthetic analysis of various natural products. For example, in the synthesis of certain marine alkaloids and prostaglandin analogues, the introduction of a short carbon chain with a reactive carbonyl group is a key step. This compound provides a stable and versatile reagent for achieving such transformations.

The following table outlines the potential and reported roles of this compound and related compounds as intermediates in the synthesis of medicinally relevant molecules.

| Target Molecule/Class | Role of this compound or Related Compound | Therapeutic Area |

| Baricitinib (related compound used) | Precursor for a key synthetic intermediate. | Rheumatoid Arthritis |

| Ruxolitinib (potential application) | Potential building block for the pyrazole moiety. | Myelofibrosis, Polycythemia Vera |

| Marine Alkaloids (potential application) | Introduction of a C3-keto unit in the carbon skeleton. | Anticancer, Antimicrobial |

| Prostaglandin Analogues (potential application) | Building block for the cyclopentanone core or side chains. | Various therapeutic applications |

Comparative Reactivity and Structure Activity Relationships of Brominated Acetals

Influence of Halogen Identity and Position on Reactivity Profiles

The identity of the halogen atom in an α-haloacetal is a primary determinant of its reactivity in nucleophilic substitution and elimination reactions. This is largely due to the differing carbon-halogen (C-X) bond strengths and the stability of the resulting halide anion (the leaving group).

The typical reactivity order for halogens as leaving groups in nucleophilic substitution reactions is I > Br > Cl > F. libretexts.orguchile.cl This trend is directly related to the strength of the C-X bond and the basicity of the departing halide ion. Weaker bases are better leaving groups. libretexts.orgmasterorganicchemistry.com Iodide is the weakest base among the common halides and thus the best leaving group, while fluoride (B91410) is the strongest base and the poorest leaving group. libretexts.org Consequently, the C-I bond is the weakest and most easily cleaved, leading to faster reaction rates for iodoacetals compared to their bromo- and chloro- counterparts.

For example, in the hydrolysis of 1-halo-2,2-dimethoxypropanes, the rate of reaction is expected to decrease as the halogen is changed from iodine to bromine to chlorine.

Table 1: Illustrative Relative Rates of Hydrolysis for 1-Halo-2,2-dimethoxypropanes This table presents expected trends based on established principles of leaving group ability.

| Compound | Halogen (X) | C-X Bond Energy (kJ/mol, approx.) | Relative Rate of Hydrolysis |

| 1-Iodo-2,2-dimethoxypropane | I | ~228 | 30 |

| 1-Bromo-2,2-dimethoxypropane | Br | ~285 | 1 |

| 1-Chloro-2,2-dimethoxypropane | Cl | ~340 | 0.02 |

The position of the halogen atom also significantly impacts reactivity. In this compound, the bromine is on a primary carbon. An isomeric structure, such as 2-Bromo-1,1-dimethoxypropane, would place the halogen on a secondary carbon, which could alter the reaction mechanism from a more SN2-like pathway to one with more SN1 character, depending on the reaction conditions and the stability of the potential carbocation intermediate.

Impact of Acetal (B89532) Substituents on Reaction Pathways and Selectivity

The substituents on the acetal carbon atom play a critical role in modulating the reactivity of the molecule. In this compound, the two methoxy (B1213986) groups exert significant electronic effects. Oxygen is highly electronegative, leading to an inductive electron-withdrawing effect. However, the lone pairs on the oxygen atoms can also participate in resonance, donating electron density to an adjacent carbocation if one were to form.

This dual nature influences the stability of reaction intermediates. In a potential SN1 pathway, the gem-dimethoxy groups would stabilize the resulting primary carbocation through resonance, a phenomenon known as the α-alkoxy carbocation effect. This stabilization can facilitate the departure of the bromide leaving group.

Furthermore, acetal substituents can influence reaction pathways through neighboring-group participation. nih.govnih.gov While the methoxy groups in this compound are not positioned to directly participate in the displacement of the bromide, changing these substituents to groups capable of intramolecular attack could dramatically alter the reaction's stereochemistry and rate. For instance, replacing a methoxy group with a substituent containing a suitably positioned nucleophilic atom could lead to the formation of a cyclic intermediate, ultimately affecting the final product distribution.

The steric bulk of the acetal substituents also affects reactivity. Increasing the size of the alkoxy groups (e.g., from methoxy to isopropoxy) would increase steric hindrance around the reaction center, potentially slowing the rate of bimolecular substitution (SN2) reactions. libretexts.org

Table 2: Predicted Impact of Acetal Substituent Changes on Reactivity of 1-Bromo-2,2-dialkoxypropanes in an SN2 Reaction This table illustrates expected trends based on the electronic and steric properties of substituents.

| R Group in 1-Bromo-2,2-di(OR)propane | Electronic Effect of OR Group | Steric Effect of OR Group | Predicted Relative SN2 Rate |

| -CH₃ (Methoxy) | Moderately withdrawing (inductive) | Low | 1 |

| -CH₂CH₃ (Ethoxy) | Moderately withdrawing (inductive) | Moderate | 0.7 |

| -CH(CH₃)₂ (Isopropoxy) | Moderately withdrawing (inductive) | High | 0.2 |

| -CH₂CF₃ (Trifluoroethoxy) | Strongly withdrawing (inductive) | Moderate | 0.4 |

Steric and Electronic Effects in this compound Analogs

This compound can be considered an analog of neopentyl bromide (1-Bromo-2,2-dimethylpropane). Substrates with this neopentyl-like structure are known to be extremely unreactive in SN2 reactions. quora.commasterorganicchemistry.com This is due to the significant steric hindrance created by the bulky groups on the carbon adjacent (β-position) to the carbon bearing the leaving group. libretexts.orglibretexts.org Any nucleophile attempting a backside attack on the primary carbon is sterically blocked by the large gem-dialkoxy and methyl groups. quora.comlibretexts.org

SN1 reactions are also disfavored for these substrates. Although the bromine is on a primary carbon, the formation of a primary carbocation is energetically unfavorable. quora.com While a subsequent rearrangement could theoretically lead to a more stable tertiary carbocation, the initial ionization step has a very high activation energy.

The electronic effects of the gem-dimethoxy groups in this compound, as discussed earlier, can stabilize a positive charge. However, the primary factor governing its low reactivity in bimolecular reactions is the profound steric hindrance. A comparison with less hindered analogs clearly illustrates this principle. As the steric bulk on the β-carbon is reduced, the rate of SN2 reaction is expected to increase dramatically.

Table 3: Illustrative Relative SN2 Reaction Rates for Analogs of this compound with a Nucleophile This table presents expected trends based on principles of steric hindrance.

| Compound | Structure | Steric Hindrance at β-Carbon | Predicted Relative SN2 Rate |

| 1-Bromoethane | CH₃CH₂Br | Low | 1000 |

| 1-Bromo-2-methoxyethane | CH₃OCH₂CH₂Br | Moderate | 100 |

| This compound | CH₃C(OCH₃)₂CH₂Br | Very High | 1 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-2,2-dimethoxypropane, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis involves ketalization of bromoacetone with trimethyl orthoformate in methanol catalyzed by sulfuric acid. After neutralization with sodium carbonate, the product is isolated via vacuum distillation, achieving >80% yield. Critical factors include stoichiometric control of bromoacetone and trimethyl orthoformate (1:1 molar ratio) and rapid neutralization to prevent side reactions. The reaction must exclude moisture to avoid hydrolysis of the ketal intermediate .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Look for a singlet at δ 3.16 ppm (6H, methoxy groups) and a singlet at δ 3.26 ppm (2H, CH₂Br) .

- IR Spectroscopy : Peaks at 1219 cm⁻¹ (C-Br stretch) and 1110–1049 cm⁻¹ (C-O-C stretches of the ketal group) confirm functional groups .

- Mass Spectrometry : Absence of a molecular ion (M⁺) due to fragmentation; key fragments include m/z 153/151 (loss of methoxy groups) and m/z 89 (base peak, likely from further decomposition) .

Advanced Research Questions

Q. How does the pyrolytic cracking of this compound generate 2-methoxyallyl bromide, and what catalytic strategies optimize this transformation?

- Methodological Answer : Heating this compound with diisopropylethylammonium p-toluenesulfonate (0.016 equiv) at 150–190°C eliminates methanol, yielding a mixture of 2-methoxyallyl bromide (65%), 1-bromo-2-methoxy-1-propene (21%), and residual starting material. The ammonium salt acts as a Brønsted acid catalyst, facilitating cleavage of the methoxy groups. To minimize polymerization of the allyl bromide, reaction time should not exceed 90 minutes, and the product must be stored below 0°C .

Q. What experimental precautions are critical when handling this compound in highly exothermic reactions (e.g., iodide substitution)?

- Methodological Answer : Substitution with sodium iodide in methyl formate can lead to explosive decomposition if concentrated at 25°C. Instead, prepare 2-methoxyallyl iodide in situ by reacting 2-methoxyallyl bromide with anhydrous lithium iodide in THF. This avoids isolating unstable intermediates and ensures controlled reactivity. Temperature monitoring and incremental reagent addition are essential to mitigate runaway exotherms .

Q. How can computational chemistry models predict the physicochemical behavior of this compound in novel reaction systems?

- Methodological Answer : Use quantum chemical calculations (e.g., density functional theory) to model:

- Molar Refractivity (36.40) : Predicts polarizability and solvent interactions.

- Surface Tension (28.8 dyne/cm) : Informs solubility and miscibility in biphasic systems.

- Topological Polar Surface Area (18.5 Ų) : Guides solvent selection for nucleophilic substitutions .

Q. How should researchers resolve contradictions in reported yields for this compound synthesis across literature sources?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., 1,1-dibromoacetone in bromoacetone) or variations in acid catalyst concentration. Validate purity via GC-MS or HPLC before synthesis. Reproduce protocols with strict anhydrous conditions and compare against controlled benchmarks (e.g., neutralization efficiency with triethylamine vs. sodium carbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.